3-(Cyclohexen-1-yl)propionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(cyclohexen-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAUORCZKIOKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Cyclohexen 1 Yl Propionic Acid and Its Analogues
Total Synthesis Strategies for 3-(Cyclohexen-1-yl)propionic Acid
The total synthesis of this compound can be approached through several strategic pathways. These routes are primarily distinguished by how the carbon skeleton is assembled and functional groups are introduced.
Multi-Step Linear Approaches
Linear synthesis involves the sequential construction of the target molecule, where each step builds upon the previous one. A common linear approach to this compound begins with a Diels-Alder reaction between butadiene and acrolein to form 3-cyclohexene-1-carboxaldehyde (B93240). google.com This key intermediate provides the cyclohexene (B86901) ring structure.
The synthesis can then proceed through the following illustrative steps:
Oxidation: The aldehyde group of 3-cyclohexene-1-carboxaldehyde is oxidized to a carboxylic acid, yielding 3-cyclohexene-1-carboxylic acid. Strong oxidizing agents are typically employed for this transformation.
Homologation: The carboxylic acid is then subjected to a chain extension (homologation) sequence to add two additional carbon atoms. One classic method for this is the Arndt-Eistert synthesis.
Reduction/Transformation: The resulting ester or other intermediate is then converted to the final propionic acid.
Another linear pathway could involve the alkylation of a cyclohexenone derivative with a three-carbon side-chain precursor. For instance, reacting a cyclohexenyl halide with a malonic ester derivative, followed by hydrolysis and decarboxylation, can yield the desired product.
Convergent Synthetic Pathways
Fragment 1 (Cyclohexene moiety): Synthesis of a reactive cyclohexene species, such as a cyclohexenyl Grignard reagent or an organozinc compound.
Fragment 2 (Propionic acid synthon): Preparation of a three-carbon electrophile containing a protected carboxylic acid or ester function, for example, ethyl 3-bromopropionate.
Coupling: The two fragments are then coupled together using a suitable transition-metal catalyst, often palladium or copper. This is followed by deprotection of the acid functionality to yield the final product.
The table below compares a hypothetical linear and convergent approach.
| Feature | Linear Synthesis Example | Convergent Synthesis Example |
| Key Reaction | Diels-Alder followed by homologation | Cross-coupling of two fragments |
| Starting Materials | Butadiene, Acrolein, Malonic ester | Cyclohexene derivative, 3-halopropionate |
| Efficiency | Can be lower due to the number of sequential steps | Often higher overall yield |
| Flexibility | Less flexible for analogue synthesis | More flexible; fragments can be varied independently |
Chemo-, Regio-, and Stereoselective Syntheses of this compound Derivatives
Achieving high levels of selectivity is crucial when synthesizing complex derivatives or chiral analogues of this compound.
Asymmetric Synthetic Routes to Chiral this compound Analogues
The synthesis of specific enantiomers of this compound analogues, which may possess stereogenic centers on the ring or the side chain, requires asymmetric synthesis techniques. These methods are vital for producing pharmacologically active compounds where only one enantiomer has the desired biological activity.
Key strategies include:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction to form one stereoisomer preferentially. After the desired stereocenter is set, the auxiliary is removed.
Chiral Catalysts: A small amount of a chiral catalyst can be used to produce a large amount of an enantioenriched product. For instance, asymmetric hydrogenation or cycloaddition reactions catalyzed by chiral transition metal complexes (e.g., those containing BINAP or other chiral ligands) can establish stereocenters with high enantiomeric excess (ee). nih.gov
Biocatalysis: Enzymes, such as lipases or reductases, can offer extremely high levels of stereoselectivity under mild reaction conditions. For example, the kinetic resolution of a racemic mixture of a precursor alcohol using a lipase (B570770) can provide access to one enantiomer in high purity. google.comnih.gov
Catalytic Methodologies in the Preparation of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to target molecules. In the context of synthesizing this compound, various catalytic methods are employed.
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Negishi) are powerful tools for forming the C-C bond between the cyclohexene ring and the propionic acid side chain in convergent strategies. nih.gov
Acid/Base Catalysis: Acid or base catalysis is often used in steps like esterification, hydrolysis, and condensation reactions. For example, the condensation of a cyclohexanone (B45756) derivative with a malonic acid derivative can be catalyzed by a base like piperidine (B6355638). mdpi.com
Organocatalysis: The use of small organic molecules as catalysts has emerged as a major area in asymmetric synthesis. Chiral amines or phosphoric acids can catalyze reactions like Michael additions or Diels-Alder reactions to create chiral cyclohexene structures with high enantioselectivity.
The table below highlights some catalytic approaches.
| Catalyst Type | Example Reaction | Purpose |
| Palladium(0) Complex | Suzuki Coupling | C-C bond formation between cyclohexenylboronic acid and a propionate (B1217596) derivative. |
| Rhodium/Chiral Ligand | Asymmetric Hydrogenation | Stereoselective reduction of a double bond to create a chiral center. |
| Lipase | Kinetic Resolution | Separation of a racemic mixture of a precursor alcohol. google.com |
| Proline (Organocatalyst) | Asymmetric Aldol Reaction | Formation of a chiral β-hydroxy ketone precursor. |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the production process. jddhs.commdpi.com This involves considerations such as atom economy, use of less hazardous substances, and energy efficiency. rsc.orgresearchgate.net
Key sustainable approaches include:
Use of Greener Solvents: Replacing hazardous organic solvents like chlorinated hydrocarbons or benzene (B151609) with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical CO2. jddhs.com Some reactions can even be performed under solvent-free conditions. mdpi.com
Catalyst Recycling: Developing methods to recover and reuse expensive and potentially toxic heavy metal catalysts is a core principle of green chemistry. This can involve using heterogeneous catalysts or immobilizing homogeneous catalysts on a solid support. jddhs.com
Renewable Feedstocks: Exploring routes that start from biomass-derived materials instead of petrochemical feedstocks. For instance, cyclohexene derivatives can potentially be sourced from renewable terpenes.
Energy Efficiency: Employing methods like microwave-assisted synthesis or continuous flow processing can significantly reduce reaction times and energy consumption compared to traditional batch heating. jddhs.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. Convergent syntheses often have better atom economy than long linear sequences with many protecting group manipulations.
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and economically viable. ejcmpr.com
Solvent-Free and Atom-Economical Syntheses
The development of solvent-free and atom-economical synthetic routes represents a significant advancement in green chemistry, aiming to reduce waste and energy consumption. For this compound, such methodologies are being explored to create more sustainable manufacturing processes.
A notable example involves the synthesis of crude this compound through a process that concludes with a solvent-free product. The method proceeds via the hydrolysis of a precursor, followed by acidification. The subsequent removal of the extraction solvent, such as toluene (B28343), using a rotary evaporator affords the crude acid in a solvent-free state, ready for further purification or subsequent reactions. This approach minimizes the presence of volatile organic compounds in the final crude product stage.
Table 1: Example of a Solvent-Free Synthesis Step for this compound
| Step | Description | Key Reagents/Conditions | Outcome |
| 1 | Hydrolysis | Precursor lactone, Butanol, Methanesulfonic acid | Intermediate butyl ester |
| 2 | Transesterification | Crude butyl ester, Ethanol, Methanesulfonic acid | Ethyl 3-(Cyclohex-1-en-1-yl)propionate |
| 3 | Saponification & Acidification | Ester intermediate, Base (e.g., NaOH), Acid (e.g., HCl) | Crude 3-(Cyclohex-1-en-1-yl)propionic acid |
| 4 | Solvent Removal | Toluene (as extraction solvent), Rotary Evaporation | Solvent-free crude acid |
Biocatalytic and Enzymatic Routes
Biocatalytic and enzymatic methods offer a powerful alternative to traditional chemical synthesis, characterized by high selectivity, mild operating conditions, and reduced environmental impact. researchgate.net These techniques are increasingly being applied to the synthesis of carboxylic acids and their derivatives.
While specific enzymatic routes for the direct production of this compound are not extensively documented in public literature, the synthesis of its analogues and related structures using biocatalysts is well-established. For instance, lipases are widely used for the synthesis of esters, which are direct analogues. The enzymatic synthesis of thymol (B1683141) octanoate, achieved through the esterification of thymol and octanoic acid in a solvent-free system using Candida antarctica lipase B (CALB), showcases the potential of this approach.
Furthermore, the synthesis of structurally similar compounds, such as (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, has been achieved through one-pot enzymatic cascades. nih.gov These processes demonstrate the capability of enzymes to perform complex transformations with high precision. nih.gov The use of whole-cell biocatalysts, such as recombinant Escherichia coli harboring specific enzymes like nitrilases, has proven effective for producing other propionic acid derivatives like 3-Hydroxypropionic acid. nih.gov This highlights the potential for developing a tailored biocatalyst for this compound production. nih.gov
Table 2: Examples of Biocatalytic Routes for Related Carboxylic Acids and Esters
| Product | Biocatalyst/Enzyme | Substrate(s) | Key Features | Reference |
| (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid | Enzyme Cascade | 3-oxocyclohex-1-ene-1-carboxylate | One-pot process with high quality and efficiency. | nih.gov |
| 3-Hydroxypropionic acid | Recombinant E. coli (Nitrilase) | 3-hydroxypropionitrile | High productivity using immobilized whole cells. | nih.gov |
| Thymol octanoate | Candida antarctica lipase B (CALB) | Thymol, Octanoic acid | Solvent-free system, potential for enzyme recycling. | |
| Cyclohexene | Engineered E. coli (Decarboxylase UndB) & Ru-catalyst | Sebacic acid | Concurrent chemo-enzymatic cascade. | nih.gov |
Biosynthetic Mimicry and De Novo Synthesis of Cyclohexenyl Carboxylic Acids Relevant to this compound
The concepts of biosynthetic mimicry and de novo synthesis draw inspiration from nature's metabolic pathways to design novel production routes in laboratory or industrial settings. While a specific natural biosynthetic pathway for this compound is not documented, the existence of structurally related cyclohexenyl and cyclohexyl carboxylic acids in microorganisms provides a blueprint for such strategies.
A key natural analogue is cyclohexanecarboxylic acid, which serves as a starter unit for the biosynthesis of ω-cyclohexyl fatty acids in thermoacidophilic bacteria like Alicyclobacillus acidocaldarius. nih.govpsu.eduacs.org Research has shown that the cyclohexanecarboxylate (B1212342) moiety in these organisms originates from shikimic acid. nih.govpsu.edu The pathway involves a series of dehydrations and double bond reductions of shikimic acid, crucially without any aromatic intermediates. psu.edu This natural pathway, diverging from the common route to aromatic amino acids, serves as a model for biosynthetic mimicry. psu.eduwikipedia.org The initial step is a 1,4-conjugate elimination of water from shikimic acid, a reaction that has been studied in detail to understand its stereochemistry. psu.edu
De novo synthesis in a heterologous host, such as E. coli, could be envisioned by harnessing and engineering elements of the shikimate pathway. nih.gov The shikimate pathway is the metabolic route used by bacteria, plants, and fungi to produce aromatic amino acids and is not present in mammals. wikipedia.orgyoutube.com By introducing and optimizing a set of enzymes that could divert an intermediate like shikimic acid or 3-dehydroshikimate and perform the necessary reduction and rearrangement steps, it is theoretically possible to engineer a microorganism to produce cyclohexenyl carboxylic acids. This would involve:
Enhancing the carbon flux towards the shikimate pathway. nih.gov
Introducing enzymes capable of catalyzing the key non-aromatic steps found in organisms like A. acidocaldarius.
Potentially including a chain-extension module to append the propionate side chain.
This bio-inspired approach represents a frontier in metabolic engineering, aiming to create sustainable and controlled production platforms for complex cyclic molecules.
Chemical Reactivity and Mechanistic Investigations of 3 Cyclohexen 1 Yl Propionic Acid
Reactions Involving the Cyclohexenyl Double Bond of 3-(Cyclohexen-1-yl)propionic Acid
The presence of a carbon-carbon double bond in the cyclohexenyl ring of this compound imparts a reactive site for a variety of chemical transformations. These reactions primarily involve the π-electrons of the double bond and can be broadly categorized into electrophilic additions, oxidations, and cycloadditions.
Electrophilic Addition Reactions (e.g., Hydrogenation, Halogenation, Hydrohalogenation)
Electrophilic addition reactions are characteristic of alkenes, where an electrophile attacks the electron-rich double bond, leading to the formation of a more stable carbocation intermediate, which is then attacked by a nucleophile. libretexts.org
Hydrogenation: The double bond in this compound can be saturated through catalytic hydrogenation. libretexts.org This reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). The process converts the cyclohexenyl group into a cyclohexane (B81311) ring, yielding 3-cyclohexylpropanoic acid. libretexts.orgnih.gov This transformation is a reduction reaction that increases the saturation of the molecule.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the double bond of this compound proceeds through a halonium ion intermediate. The reaction results in the formation of a dihalo-substituted cyclohexane derivative. The stereochemistry of the addition is typically anti, meaning the two halogen atoms add to opposite faces of the original double bond.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the unsymmetrical double bond of this compound is expected to follow Markovnikov's rule. ed.gov This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halogen will add to the more substituted carbon atom, leading to the formation of a more stable carbocation intermediate. ed.gov However, in conjugated systems, 1,4-addition can occur. ed.gov
Oxidation and Ozonolysis Pathways
The double bond of the cyclohexenyl moiety is susceptible to cleavage by strong oxidizing agents.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the double bond. Depending on the reaction conditions, this can lead to the formation of various products, including diols, or upon complete cleavage, dicarboxylic acids.
Ozonolysis: Ozonolysis involves the reaction of the double bond with ozone, followed by a workup step. Reductive workup (e.g., with zinc and water) typically yields aldehydes or ketones, while oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids. The specific products formed from the ozonolysis of this compound would depend on the position of the double bond within the cyclohexene (B86901) ring.
Cycloaddition Chemistry (e.g., Diels-Alder reactions, [2+2] cycloadditions)
The cyclohexenyl double bond can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct.
Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). chadsprep.commasterorganicchemistry.comlibretexts.orglibretexts.org In the context of this compound, the cyclohexenyl double bond could potentially act as a dienophile, reacting with a conjugated diene to form a bicyclic system. doubtnut.com The reaction is concerted and stereospecific. libretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. chadsprep.com
[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions can occur between two alkene units to form a cyclobutane (B1203170) ring. While less common than Diels-Alder reactions, this type of cycloaddition could potentially occur with the cyclohexenyl double bond of this compound under appropriate photochemical conditions.
Transformations of the Propionic Acid Moiety of this compound
The carboxylic acid group of this compound is a versatile functional group that can undergo a range of transformations.
Esterification, Amidation, and other Carboxylic Acid Derivatizations
Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. masterorganicchemistry.com This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.comrug.nl For example, reacting this compound with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of sulfuric acid would yield the corresponding methyl or ethyl ester. researchgate.netorganic-chemistry.org
Amidation: Carboxylic acids can be converted to amides by reaction with amines. This typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride or using a coupling agent, followed by reaction with the amine.
Other Derivatizations: The carboxylic acid group can be converted into other functional groups such as acid halides (e.g., using thionyl chloride) or acid anhydrides.
Table 1: Examples of Carboxylic Acid Derivatizations
| Derivative | Reagents | Product |
|---|---|---|
| Ester | Alcohol, Acid Catalyst | 3-(Cyclohexen-1-yl)propionate |
| Amide | Amine, Coupling Agent | N-substituted-3-(cyclohexen-1-yl)propionamide |
Decarboxylation Reactions and Mechanistic Studies (e.g., Oxidative, Radical, Thermal Decarboxylation)
Decarboxylation is the removal of a carboxyl group as carbon dioxide. organic-chemistry.org
Oxidative Decarboxylation: This process involves both oxidation and decarboxylation. wikipedia.org In some cases, carboxylic acids can be converted to other functional groups with the loss of CO₂. For instance, oxidative decarboxylation of some carboxylic acids can yield aldehydes or ketones. chemrevlett.comias.ac.in The reaction of cyclohexanecarboxylic acid with oxygen at high temperatures in the presence of metal-salt catalysts can produce cyclohexanone (B45756) and cyclohexene. researchgate.net
Radical Decarboxylation: Radical decarboxylation methods, such as the Barton decarboxylation, involve the formation of a radical intermediate from the carboxylic acid, which then undergoes further reactions. acs.org Modern methods often employ photoredox catalysis to generate alkyl radicals from carboxylic acids under mild conditions. researchgate.netnih.govnih.gov These radicals can then participate in various bond-forming reactions. researchgate.net
Thermal Decarboxylation: Simple thermal decarboxylation of most carboxylic acids requires very high temperatures. However, the presence of certain functional groups can facilitate decarboxylation at lower temperatures.
Reduction and Oxidation of the Carboxyl Group
The carboxylic acid group of this compound is a key site for synthetic transformations, including reduction and oxidation reactions.
Reduction:
The carboxyl group can be reduced to the corresponding primary alcohol, 3-(cyclohexen-1-yl)propan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon. Subsequent workup with an aqueous acid is required to protonate the resulting alkoxide and liberate the alcohol.
Alternatively, borane-tetrahydrofuran (B86392) complex (BH₃·THF) can be employed for a more selective reduction of the carboxylic acid in the presence of other reducible functional groups. This reagent is generally less reactive towards esters and other carbonyl compounds compared to LiAlH₄.
A summary of common reduction conditions is presented in the table below.
| Reagent | Solvent | Reaction Conditions | Product |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temperature, followed by aqueous workup | 3-(cyclohexen-1-yl)propan-1-ol |
| Borane-THF complex (BH₃·THF) | THF | 0 °C to room temperature, followed by quenching | 3-(cyclohexen-1-yl)propan-1-ol |
Oxidation:
While the carboxylic acid group is already in a high oxidation state, oxidative degradation of the carboxyl group of this compound can occur under specific conditions, although this is less common than reduction. One such example is the Barton decarboxylation, which involves the conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical-induced decarboxylation. This process ultimately leads to the formation of a nor-alkane, effectively removing the carboxyl group.
Rearrangement Reactions and Isomerizations of this compound Scaffolds
The cyclohexene ring in this compound can undergo various rearrangement and isomerization reactions, often catalyzed by acids or transition metals. These reactions can lead to the formation of constitutional isomers with different substitution patterns on the six-membered ring.
Under acidic conditions, the double bond in the cyclohexene ring can be protonated to form a carbocation intermediate. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift, leading to the formation of a more stable carbocation, followed by deprotonation to yield an isomerized alkene. For example, treatment with a strong acid could potentially lead to the migration of the double bond to form 3-(cyclohex-2-en-1-yl)propanoic acid or 3-(cyclohex-3-en-1-yl)propanoic acid. The equilibrium between these isomers is dependent on their relative thermodynamic stabilities.
Transition Metal-Catalyzed Reactions of this compound (e.g., Heck, Suzuki, Metathesis)
The olefinic bond within the cyclohexene ring of this compound is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions.
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of the cyclohexenyl moiety (as a vinyl halide or triflate derivative) with an alkene. To utilize this compound in a Heck reaction, the double bond would first need to be functionalized, for instance, by conversion to a vinyl iodide or vinyl triflate. This derivative could then be coupled with various alkenes in the presence of a palladium catalyst, a base, and a suitable ligand to generate more complex molecular architectures.
Suzuki Coupling:
Similar to the Heck reaction, the Suzuki coupling requires prior functionalization of the cyclohexene ring. The double bond could be converted to a boronic acid or boronic ester, which can then undergo palladium-catalyzed cross-coupling with a variety of aryl or vinyl halides. This powerful carbon-carbon bond-forming reaction allows for the introduction of diverse substituents onto the cyclohexene scaffold.
Olefin Metathesis:
The cyclohexene double bond can participate in olefin metathesis reactions, catalyzed by ruthenium or molybdenum complexes. Ring-opening metathesis polymerization (ROMP) of a derivative of this compound could lead to the formation of polymers with pendant carboxylic acid groups. Cross-metathesis with other alkenes provides a route to functionalize the side chain or to form new cyclic structures through ring-closing metathesis if a second double bond is present in the molecule.
Radical Chemistry of this compound and its Intermediates
The this compound molecule can be involved in radical reactions at several positions.
The allylic positions of the cyclohexene ring are susceptible to radical abstraction of a hydrogen atom to form a resonance-stabilized allylic radical. This radical can then participate in various subsequent reactions, such as radical addition to alkenes or trapping by radical scavengers.
Furthermore, as mentioned in the context of oxidation, the carboxylic acid group can be converted into a radical precursor for decarboxylation reactions. For instance, the formation of a Barton ester followed by treatment with a radical initiator and a hydrogen atom donor can lead to the formation of a radical at the carbon atom that was previously attached to the carboxyl group. This radical can then be trapped or undergo further transformations.
The table below summarizes the key reactive sites for radical chemistry in this compound.
| Reactive Site | Type of Radical Reaction | Potential Products |
| Allylic C-H bonds | Hydrogen abstraction | Allylic radical intermediates |
| Carboxyl group (after derivatization) | Radical decarboxylation | Alkyl radical |
Theoretical and Computational Chemistry Studies of 3 Cyclohexen 1 Yl Propionic Acid
Quantum Mechanical Calculations of Molecular Structure and Electronic Properties
Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 3-(Cyclohexen-1-yl)propionic acid, these methods can provide detailed insights into its geometry, stability, and electronic characteristics.
Conformational Analysis and Energy Landscapes (e.g., DFT, Ab Initio Methods)
The conformational flexibility of this compound is primarily dictated by the cyclohexene (B86901) ring and the rotatable bonds of the propionic acid side chain. The cyclohexene ring typically adopts a half-chair conformation, which is more stable than the boat or twist-boat forms. jkps.or.kr Computational methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. acs.orgreddit.com
Table 1: Representative Conformational Energy Data for Cyclohexane (B81311) Derivatives
| Compound | Method/Basis Set | Conformer | Relative Energy (kcal/mol) |
| Cyclohexane | DFT | Chair | 0.00 |
| Cyclohexane | DFT | Twist-Boat | 5.5 |
| Cyclohexane | DFT | Boat | 6.4 |
| Monosubstituted Cyclohexane (e.g., Methyl) | - | Equatorial | 0.00 |
| Monosubstituted Cyclohexane (e.g., Methyl) | - | Axial | ~1.7 |
Note: This table presents generalized data for cyclohexane and simple derivatives to illustrate the principles of conformational analysis. Specific values for this compound would require dedicated calculations.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the C=C double bond of the cyclohexene ring, making this site susceptible to electrophilic attack. The LUMO is likely to be associated with the carboxylic acid group, particularly the C=O bond, which can act as an electrophilic center. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. ssbodisha.ac.in
Table 2: Illustrative Frontier Orbital Energies for a Model Unsaturated Carboxylic Acid
| Molecular Orbital | Energy (eV) | Primary Location |
| HOMO | -9.5 | C=C bond |
| LUMO | -0.8 | C=O bond |
| HOMO-LUMO Gap | 8.7 | - |
Note: These values are hypothetical and serve to illustrate the application of FMO theory. Actual values for this compound would depend on the specific computational method used.
Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive Lewis structure representation of bonds and lone pairs. uni-muenchen.dewisc.edu This method can quantify hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. youtube.comwisc.eduyoutube.com
Molecular Dynamics Simulations for Conformational Flux and Solvent Interactions
While quantum mechanical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can model its conformational flux, showing how the molecule transitions between different shapes in a solvent environment. nih.gov
These simulations can also provide detailed information about the interactions between the solute and solvent molecules. For instance, MD can reveal the structure of water molecules around the carboxylic acid group, highlighting the formation of hydrogen bonds. nih.gov The diffusion of the molecule through the solvent can also be calculated. nih.gov Studies on similar carboxylic acids have successfully used MD to investigate their structural properties in solution. nih.govnih.gov
Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states. For this compound, various reactions can be studied, such as additions to the double bond or reactions involving the carboxylic acid group. libretexts.orgnih.gov
For example, the mechanism of electrophilic addition to the cyclohexene double bond can be mapped out by locating the transition state structure and any intermediates. researchgate.net The activation energy for the reaction can then be calculated, providing a measure of the reaction rate. Computational studies on the reactions of cyclohexene and other unsaturated systems have provided valuable insights into their reactivity. acs.orgnih.govacs.org Similarly, the mechanisms of reactions involving the carboxylic acid group, such as esterification, can be computationally explored. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Attributes of this compound and its Derivatives
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. aip.orgaip.org These models can then be used to predict the properties of new, unsynthesized compounds. For this compound and its derivatives, QSPR models could be developed to predict properties such as boiling point, solubility, or heat of combustion. researchgate.net
These models are typically built using a set of known compounds and their experimentally determined properties. A large number of molecular descriptors, which are numerical representations of the molecular structure, are calculated for each compound. Statistical methods, such as multiple linear regression, are then used to find a correlation between a subset of these descriptors and the property of interest. aip.orgaip.org QSPR studies have been successfully applied to various classes of compounds, including carboxylic acids, to predict a wide range of properties. researchgate.nettandfonline.combohrium.com
Derivatives, Analogues, and Advanced Structural Modifications of 3 Cyclohexen 1 Yl Propionic Acid
Synthesis and Characterization of Esters, Amides, and Anhydrides of 3-(Cyclohexen-1-yl)propionic Acid
The carboxylic acid group is the most readily derivatized functionality in this compound. Standard organic transformations are employed to convert it into esters, amides, and anhydrides, which can serve as key intermediates for further synthetic applications.
Esters: The synthesis of esters, such as ethyl 3-(cyclohexen-1-yl)propanoate, is typically achieved through Fischer esterification. This involves refluxing the parent carboxylic acid with an excess of the desired alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid. The ethyl ester has been characterized by mass spectrometry. spectrabase.com The properties of this representative ester are summarized in the table below.
| Property | Value |
| Compound Name | Ethyl 3-(cyclohexen-1-yl)propanoate |
| Synonyms | 3-(1-Cyclohexenyl)propanoic acid ethyl ester, Ethyl 3-cycloxene-1-propionate |
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.26 g/mol |
| Exact Mass | 182.13068 g/mol |
| Data sourced from SpectraBase spectrabase.com |
Amides: Amide derivatives are synthesized by reacting this compound with a primary or secondary amine. The reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for nucleophilic attack by the amine. This method is widely used in the synthesis of piperidin-2,4-diones from β-amino esters, showcasing a similar acylation mechanism. ucl.ac.uk
Anhydrides: Symmetric anhydrides of this compound can be prepared by the dehydration of two equivalents of the carboxylic acid, often at high temperatures (pyrolysis) or by using a strong dehydrating agent. youtube.com A more controlled method for producing either symmetric or mixed anhydrides involves reacting the corresponding acyl chloride (prepared, for example, using thionyl chloride) with a carboxylate salt. youtube.com This approach allows for the synthesis of mixed anhydrides, such as acetopropionic anhydride, which can be valuable in various acylation reactions. google.com
Introduction of Diverse Functionalities onto the Cyclohexenyl Ring and Propionic Acid Side Chain
The chemical structure of this compound allows for functionalization at two key locations: the cyclohexenyl ring and the propionic acid side chain.
Cyclohexenyl Ring Modifications: The double bond in the cyclohexenyl ring is susceptible to a variety of electrophilic addition reactions. These include:
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide.
Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would produce a vicinal diol.
Halogenation: Addition of halogens (e.g., Br₂) would result in a dihalo-cyclohexane derivative.
Hydrogenation: Catalytic hydrogenation can reduce the double bond to yield 3-cyclohexylpropionic acid. drugbank.comnih.gov
Analogous ring modifications are seen in the synthesis of retinoic acid analogues, where the cyclic core is altered to influence biological activity. nih.gov A specific example of a functionalized ring derivative is 3-Hydroxy-3-(4-methyl-3-cyclohexen-1-yl)propanoic acid, which incorporates both a hydroxyl group and a methyl group onto the cyclohexene (B86901) ring. chemspider.com
Propionic Acid Side Chain Modifications: The propionic acid side chain can also be functionalized. The α-carbon to the carboxyl group can undergo halogenation via reactions like the Hell-Volhard-Zelinsky reaction, introducing a bromine atom. The carboxylic acid itself can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Furthermore, structure-activity relationship studies on other 3-arylpropionic acids have shown that introducing substituents to the propionic acid chain can significantly alter the molecule's properties, suggesting that metabolic oxidation often occurs at this chain. researchgate.net The synthesis of various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrates the feasibility of attaching complex functional groups to the propanoic acid moiety. mdpi.com
| Derivative Name | Molecular Formula | Structural Modification |
| 3-Cyclohexylpropanoic acid | C9H16O2 | Saturation of the cyclohexenyl ring. drugbank.comnih.gov |
| 3-Hydroxy-3-(4-methyl-3-cyclohexen-1-yl)propanoic acid | C10H16O3 | Addition of hydroxyl and methyl groups to the ring. chemspider.com |
Synthesis of Spirocyclic and Polycyclic Derivatives Utilizing this compound as a Precursor
The inherent functionalities of this compound make it a valuable starting material for the synthesis of more complex, rigid structures such as spirocyclic and polycyclic compounds.
Spirocyclic Derivatives: Spirocycles are compounds containing two rings that share a single atom. The cyclohexene ring of this compound can serve as one of the rings in a spirocyclic system. Synthetic strategies often involve intramolecular reactions or cycloadditions. For example, the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes has been achieved through 1,3-dipolar cycloaddition reactions. beilstein-journals.org While not starting directly from this compound, this demonstrates a pathway where a cyclohexene-like motif could be incorporated into a spiro-framework. The development of spirocyclic cyclohexane (B81311) derivatives is an active area of research. google.com
Polycyclic Derivatives: Polycyclic systems can be constructed from this compound through intramolecular cyclization or annulation reactions.
Intramolecular Friedel-Crafts Acylation: If an aromatic ring were appended to the structure, the carboxylic acid could be converted to an acyl chloride and then undergo intramolecular acylation to form a new fused ring.
Lactonization: Intramolecular addition of the carboxylic acid's hydroxyl group across the double bond, typically acid-catalyzed, could lead to the formation of a bicyclic lactone.
Annulation Reactions: The cyclohexene moiety can participate in ring-forming reactions. For instance, a Robinson annulation, a well-established method for forming a six-membered ring, could potentially be adapted to build a new ring onto the existing cyclohexene structure, leading to a decalin-type polycyclic system. ucl.ac.uk This strategy has been employed in the synthesis of complex molecules where a cyclohexenone ring is constructed as a key step. ucl.ac.uk
Chiral Resolution and Asymmetric Synthesis of Enantiopure this compound Stereoisomers
The presence of a stereocenter at the C3 position of the cyclohexene ring (where the propionic acid side chain is attached) means that this compound exists as a pair of enantiomers. The separation of these enantiomers (chiral resolution) and the direct synthesis of a single enantiomer (asymmetric synthesis) are crucial for applications where stereochemistry is important.
Chiral Resolution: The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. This involves reacting the racemic acid with a single enantiomer of a chiral base. A similar compound, 3-cyclohexene-1-carboxylic acid, has been successfully resolved using this technique. google.comgoogle.com The process involves the following steps:
Salt Formation: The racemic acid is treated with a chiral amine, such as (R)-α-phenylethylamine or (R)-1-naphthyl ethylamine, in a suitable solvent like acetone (B3395972) or ethyl acetate. google.comgoogle.com This forms a mixture of two diastereomeric salts.
Separation: Diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. One diastereomer crystallizes out of the solution while the other remains dissolved. google.com
Acidification: The separated diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate, regenerating the enantiomerically pure carboxylic acid and the protonated chiral amine.
| Step | Reagents & Conditions | Outcome |
| 1. Salt Formation | Racemic 3-cyclohexene-1-carboxylic acid + (R)-α-phenylethylamine in acetone. google.com | Mixture of two diastereomeric salts. |
| 2. Separation | Cooling and stirring to induce crystallization. google.com | One diastereomeric salt precipitates from the solution. |
| 3. Recovery | Filtration of the salt, followed by treatment with aqueous HCl. | Optically active carboxylic acid is recovered. |
| This table is based on the resolution of the closely related 3-cyclohexene-1-carboxylic acid. google.com |
Asymmetric Synthesis: As an alternative to resolution, asymmetric synthesis aims to create the desired enantiomer directly. Potential strategies for synthesizing enantiopure this compound or its precursors include:
Asymmetric Hydrogenation: Using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand like BINAP) to hydrogenate a precursor with an exocyclic double bond could set the stereocenter.
Asymmetric Michael Addition: A conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound using a chiral auxiliary or catalyst can establish stereocenters. The use of Davies' chiral auxiliary to induce an asymmetric Michael addition has been successful in the synthesis of other chiral cyclic compounds. ucl.ac.uk
Applications of 3 Cyclohexen 1 Yl Propionic Acid As a Versatile Synthetic Intermediate
Precursor in Complex Organic Synthesis
The dual functionality of 3-(cyclohexen-1-yl)propionic acid allows it to serve as a foundational element in the assembly of intricate organic molecules. The carboxylic acid provides a handle for forming amide, ester, or other acyl linkages, while the cyclohexene (B86901) moiety can undergo a variety of addition and ring-modification reactions.
Building Block for Natural Product Analogues (e.g., terpenoids, alkaloids)
The structural framework of this compound, containing a six-membered ring and a three-carbon side chain, is a common motif in a number of natural products, particularly in terpenoids and alkaloids. While direct total syntheses starting from this specific acid are not extensively documented, its structure represents a key retrosynthetic disconnection. The synthesis of complex polycyclic terpenoids often involves the cyclization of linear precursors that contain structural elements similar to the cyclohexenyl group. nih.gov The propionic acid side chain offers a convenient point for extension or for introducing other functional groups necessary for building the target natural product analogue.
In the context of alkaloid synthesis, the cyclohexene ring can serve as a precursor to piperidine (B6355638) or other nitrogen-containing heterocyclic systems. ucl.ac.uk For instance, strategies for constructing codeine and related structures have utilized cyclohexenone intermediates, which can be conceptually derived from precursors like this compound through oxidation and other functional group manipulations. ucl.ac.uk The synthesis of various substituted piperidin-4-ones has been achieved with aryl and alkyl substituents, demonstrating the versatility of cyclohexene-based scaffolds in building alkaloid cores. ucl.ac.uk
Intermediate in the Synthesis of Chiral Auxiliaries and Ligands for Catalysis
The structure of this compound is well-suited for the development of chiral auxiliaries and ligands. The carboxylic acid group can be readily coupled with chiral amines or alcohols to form amides or esters. The resulting diastereomers can often be separated, and the cyclohexene ring provides a rigid scaffold that can effectively transmit stereochemical information during a chemical reaction.
This principle is seen in the use of chiral auxiliaries to induce asymmetric Michael additions in the synthesis of enantiopure compounds. ucl.ac.uk For example, the Davies' chiral auxiliary has been employed in the asymmetric synthesis of substituted pyrrolidin-3-ones and piperidin-2,4-diones. ucl.ac.uk Furthermore, the annulation of a cyclohexane (B81311) ring onto other cyclic structures has been shown to create stereochemically stable, atropisomeric molecules, highlighting the role of the cyclohexyl framework in creating defined three-dimensional structures. acs.org These atropisomeric structures, which are chiral due to hindered rotation, can be isolated and have potential applications in asymmetric catalysis. acs.org
Scaffold for Agrochemical and Fine Chemical Intermediates (excluding direct product use, safety)
The molecular framework of this compound serves as a valuable scaffold for creating intermediates used in the agrochemical and fine chemical industries. The combination of the ring system and the acid side chain allows for the systematic development of new molecules with tailored properties. The synthesis of related compounds, such as 3-cyclopentyl-propionic acid, highlights the industrial interest in such cycloalkyl alkanoic acids, which are described as valuable compounds. google.com The general synthetic routes to these types of compounds are often designed for high yield and simplicity, starting from precursors like cyclopentanone (B42830) or cyclohexanone (B45756). google.com
The reactivity of the double bond in the cyclohexene ring allows for a variety of modifications, such as epoxidation, dihydroxylation, or halogenation, leading to a diverse array of downstream intermediates. The carboxylic acid function can be converted into esters, amides, or acid chlorides, further expanding the range of possible derivatives. testbook.com These transformations enable the construction of more complex molecules that are precursors to specialized chemicals.
Monomer and Polymer Applications of this compound Derivatives
Derivatives of this compound can be utilized as monomers in polymerization reactions. The carboxylic acid can be modified to introduce a polymerizable group, while the cyclohexene ring can be retained as a pendant group on the polymer backbone, offering a site for post-polymerization modification or influencing the material's bulk properties.
Synthesis of Cyclohexenyl-Containing Polymers and Copolymers
To be used in polymerization, the carboxylic acid of this compound must first be converted into a polymerizable functional group. Common strategies include esterification with a hydroxyl-containing monomer like 2-hydroxyethyl acrylate (B77674) or conversion to an acryloyl or methacryloyl chloride followed by reaction with an appropriate initiator.
The resulting monomer, which now contains a pendant cyclohexenyl group, can undergo polymerization, often through free-radical mechanisms. wikipedia.org This process leads to polymers where the cyclohexene rings are attached to the main chain. Research into related systems, such as the polymerization of sulfolene (a butadiene derivative), shows that cyclic structures containing double bonds can be incorporated into polymer chains, sometimes resulting in high-molecular-weight materials. wikipedia.org The presence of the bulky cyclohexenyl group along the polymer backbone can significantly impact the polymer's physical properties.
Development of Novel Materials with Specific Optical, Mechanical, or Surface Properties
The incorporation of cyclohexenyl groups into a polymer architecture can impart unique characteristics to the resulting material. The bulky and rigid nature of the cyclohexene ring can increase the glass transition temperature (Tg) of the polymer, making it more rigid and dimensionally stable at higher temperatures. Polymers containing such cyclic structures can also exhibit different solubility profiles compared to their purely aliphatic counterparts, often being soluble in solvents like toluene (B28343) and tetrahydrofuran (B95107). google.com
The double bond within the pendant cyclohexenyl groups serves as a reactive handle for further modification of the polymer. For example, it can be used for cross-linking reactions, which would create a polymer network with enhanced mechanical strength and solvent resistance. This is analogous to how adipic acid is used as a precursor in the production of nylon, where the properties of the final material are dictated by the structure of the monomer units. wikipedia.org Furthermore, the introduction of such hydrocarbon-rich cyclic groups can alter the surface properties of the material, potentially making it more hydrophobic. These tailored polymers could find use in specialty coatings, films, or as additives to modify the properties of other materials. google.com
Role in Fragrance and Flavor Chemistry as a Synthetic Intermediate
This compound serves as a foundational molecule for the synthesis of various fragrance ingredients. Its chemical structure, featuring both a carboxylic acid group and a cyclohexene ring, allows for targeted modifications to produce compounds with desirable olfactory properties. The primary role of this acid in fragrance chemistry is as a precursor to a range of esters, which are themselves valuable fragrance materials.
The principal chemical transformation applied to this compound in this context is esterification. This reaction involves the conversion of the terminal carboxylic acid group into an ester functional group by reacting the acid with an alcohol in the presence of an acid catalyst. This process is a fundamental method for creating a diverse palette of fragrance molecules from a single acid precursor.
Research findings, particularly from patent literature, demonstrate the synthesis of several alkyl 3-(cyclohex-1-en-1-yl)propionates. For instance, the synthesis of methyl 3-(cyclohex-1-en-1-yl)propionate is achieved by heating a mixture of this compound with methanol (B129727) and sulfuric acid at reflux for several hours. google.comepo.org Similarly, the isopropyl ester is prepared by reacting the acid with 2-propanol (IPA) and sulfuric acid under reflux conditions. google.comepo.orggoogle.com
Another documented transformation is the synthesis of ethyl 3-(cyclohex-1-en-1-yl)propionate. google.com This can be accomplished through the transesterification of another ester, such as the butyl ester, in the presence of ethanol (B145695) and an acid catalyst like methanesulfonic acid (MSA). google.com These esterification and transesterification reactions highlight the utility of this compound as a versatile intermediate, where modifying the alcohol reactant allows for the synthesis of different fragrance esters.
The following table summarizes these key chemical transformations.
Table 1: Synthesis of Fragrance Esters from this compound
| Product | Reactants | Reagents and Conditions | Source(s) |
| Methyl 3-(cyclohex-1-en-1-yl)propionate | This compound, Methanol | Sulfuric acid (H₂SO₄), Toluene; Reflux at 65-75°C for 8 hours. | google.comepo.org |
| Isopropyl 3-(cyclohex-1-en-1-yl)propionate | This compound, 2-Propanol (IPA) | Sulfuric acid (H₂SO₄); Reflux at 80-85°C for 4 hours. | google.comepo.orggoogle.com |
| Ethyl 3-(cyclohex-1-en-1-yl)propionate | Butyl 3-(cyclohex-1-en-1-yl)propionate, Ethanol | Methanesulfonic acid (MSA); Reflux at 80-100°C for 8 hours. | google.com |
Advanced Analytical and Spectroscopic Characterization of 3 Cyclohexen 1 Yl Propionic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 3-(Cyclohexen-1-yl)propionic acid. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different proton environments within the molecule. The vinylic proton on the cyclohexene (B86901) ring typically appears as a broad singlet or multiplet in the downfield region. The protons of the methylene (B1212753) groups in the cyclohexene ring and the propionic acid chain exhibit complex splitting patterns due to spin-spin coupling. The acidic proton of the carboxyl group is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is readily identified by its characteristic downfield chemical shift. The two sp²-hybridized carbons of the cyclohexene ring also appear in the downfield region, but at a lower chemical shift than the carbonyl carbon. The sp³-hybridized carbons of the cyclohexene ring and the propionic acid side chain are found in the upfield region of the spectrum.
Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate the conformational preferences of the cyclohexene ring and the orientation of the propionic acid side chain. These studies can provide insights into the through-space proximity of different protons, helping to define the molecule's three-dimensional structure in solution.
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound. Actual values can vary based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 178 - 182 |
| Vinylic C-H | 5.4 - 5.6 (m) | 126 - 128 |
| Vinylic C | - | 134 - 136 |
| Allylic CH₂ | 1.9 - 2.1 (m) | 28 - 32 |
| Propionic Acid α-CH₂ | 2.2 - 2.4 (t) | 33 - 36 |
| Propionic Acid β-CH₂ | 2.1 - 2.3 (t) | 25 - 28 |
| Cyclohexene CH₂ | 1.5 - 1.8 (m) | 22 - 26 |
Mass Spectrometry (MS) for Fragmentation Pathway Studies and Impurity Profiling in Synthetic Processes
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation behavior. Electron ionization (EI) mass spectrometry typically leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule.
Fragmentation Pathways: Under EI conditions, the molecular ion of this compound can undergo a variety of fragmentation processes. Common fragmentation pathways may include the loss of the carboxylic acid group, cleavage of the propionic acid side chain, and retro-Diels-Alder reactions within the cyclohexene ring. Analysis of these fragmentation patterns can confirm the connectivity of the molecule.
Impurity Profiling: Gas chromatography-mass spectrometry (GC-MS) is particularly useful for identifying and quantifying impurities in synthetic batches of this compound. This technique can separate volatile impurities from the main compound, and the subsequent mass spectral analysis allows for their identification. This is crucial for quality control in synthetic processes.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in this compound and can be used to study intermolecular interactions, such as hydrogen bonding.
Functional Group Analysis: The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. A sharp and intense absorption band corresponding to the C=O stretching vibration of the carbonyl group is typically observed around 1700-1725 cm⁻¹. The C=C stretching vibration of the cyclohexene ring appears as a weaker band around 1650 cm⁻¹. The Raman spectrum provides complementary information, with the C=C stretch often being more intense in the Raman spectrum than in the IR.
Hydrogen Bonding Interactions: The position and shape of the O-H and C=O stretching bands in the vibrational spectra are sensitive to the extent and nature of hydrogen bonding. In the solid state and in concentrated solutions, this compound typically exists as hydrogen-bonded dimers.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Weak |
| C-H Stretch (sp², sp³) | 2850 - 3100 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Moderate |
| C=C Stretch (Cyclohexene) | ~1650 | Strong |
X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.
Solid-State Structure: A crystal structure analysis would reveal bond lengths, bond angles, and torsion angles, confirming the molecular geometry. It would also provide unequivocal evidence of the intermolecular interactions, such as the hydrogen-bonded dimer formation of the carboxylic acid groups.
Co-crystal Analysis: this compound, with its hydrogen bond donor and acceptor capabilities, is a potential candidate for forming co-crystals with other molecules. X-ray crystallography is the primary method for determining the structure of such co-crystals, revealing the specific intermolecular interactions that hold the co-crystal lattice together.
Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration Determination (if chiral forms are explored)
While this compound itself is not chiral, derivatives or related structures could be. If a chiral center were introduced into the molecule, for example, by substitution on the cyclohexene ring or the propionic acid side chain, then chiroptical methods would be essential for its characterization.
Enantiomeric Excess: For a chiral derivative, techniques like chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase would be the primary methods to separate the enantiomers and determine the enantiomeric excess (ee) of a sample.
Absolute Configuration: The determination of the absolute configuration (R or S) of a chiral center would require either X-ray crystallography of a single enantiomer (often as a co-crystal with a known chiral molecule) or the use of chiroptical methods like Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD). The experimental ECD or ORD spectrum would be compared with spectra predicted from quantum chemical calculations for each enantiomer to assign the absolute configuration.
Biological and Environmental Research Aspects Non Human, Non Clinical Focus
Biochemical Transformations and Metabolism of 3-(Cyclohexen-1-yl)propionic Acid in Non-Human Biological Systems (e.g., microbial degradation pathways, plant metabolic studies)
While direct studies on the metabolism of this compound in non-human biological systems are limited, the metabolic fate of structurally similar compounds, such as cyclohexane (B81311) carboxylic acid and other alicyclic acids, has been investigated in various microorganisms. These studies provide a foundation for predicting the likely biochemical transformations of this compound.
In microorganisms, the degradation of alicyclic carboxylic acids typically involves initial activation of the carboxyl group, followed by ring cleavage and subsequent metabolism through central metabolic pathways. For instance, several microorganisms are capable of growing on cyclohexane carboxylate as their sole carbon source, metabolizing it through pathways involving β-oxidation of the coenzyme A ester. nih.gov
Microbial Degradation Pathways:
Two primary routes for the microbial degradation of the cyclohexane ring have been identified: aerobic and anaerobic pathways.
Aerobic Degradation: In aerobic bacteria, the degradation of cyclohexane carboxylic acid often proceeds via hydroxylation and subsequent aromatization. nih.govmicrobiologyresearch.org For example, in Alcaligenes and Arthrobacter species, the pathway involves the conversion of cyclohexane carboxylate to p-hydroxybenzoate, which is then funneled into aromatic degradation pathways. nih.govmicrobiologyresearch.org The initial hydroxylation is a critical step, often catalyzed by a mixed-function oxygenase. nih.gov Given the structure of this compound, an analogous aerobic pathway might involve initial β-oxidation of the propionic acid side chain, followed by enzymatic attack on the cyclohexene (B86901) ring.
Anaerobic Degradation: Under anoxic conditions, different strategies are employed. In the photosynthetic bacterium Rhodopseudomonas palustris, cyclohexane carboxylic acid is activated to its coenzyme A (CoA) derivative, cyclohexanoyl-CoA, and then dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA. researchgate.netnih.gov This intermediate is a key link to the degradation pathway for aromatic compounds in this organism. researchgate.netnih.gov In other anaerobic bacteria, such as the iron-reducing Geobacter metallireducens, a different pathway has been identified where cyclohexanoyl-CoA is formed and then undergoes two successive dehydrogenations to yield cyclohex-1,5-diene-1-carboxyl-CoA. nih.gov For this compound, an anaerobic pathway would likely also commence with activation to its CoA thioester, followed by enzymatic reactions targeting the propionic acid side chain and the cyclohexene ring.
Plant Metabolic Studies:
| Potential Metabolic Pathway | Organism Type | Key Steps | Potential Intermediates |
| Aerobic Degradation | Bacteria | β-oxidation of side chain, Ring hydroxylation, Aromatization | 3-(Cyclohexen-1-yl)propionyl-CoA, Hydroxylated derivatives, Aromatic intermediates |
| Anaerobic Degradation | Bacteria | CoA activation, Dehydrogenation, β-oxidation | 3-(Cyclohexen-1-yl)propionyl-CoA, Dienoyl-CoA derivatives |
| Plant Metabolism | Plants | β-oxidation, TCA cycle integration | Acetyl-CoA, Dicarboxylic acids |
Interactions of this compound with Specific Enzymes or Receptors in vitro (strictly limited to mechanistic studies without human physiological implications or safety assessments)
Direct in vitro studies detailing the interaction of this compound with specific enzymes or receptors are scarce. However, based on its chemical structure and the known metabolic pathways of similar compounds, it is possible to infer the types of enzymes with which it would likely interact.
The initial step in the microbial metabolism of many carboxylic acids is their activation to a thioester with coenzyme A (CoA). This reaction is catalyzed by a class of enzymes known as acyl-CoA synthetases or CoA ligases . Therefore, it is highly probable that this compound would be a substrate for a specific or broad-specificity acyl-CoA synthetase in microorganisms capable of its degradation.
Following its activation to 3-(cyclohexen-1-yl)propionyl-CoA, the molecule would be a substrate for the enzymes of the β-oxidation pathway . This would involve a series of enzymes including:
Acyl-CoA dehydrogenase: This enzyme would catalyze the formation of a double bond between the α and β carbons of the propionyl side chain.
Enoyl-CoA hydratase: This enzyme would add a water molecule across the newly formed double bond.
Hydroxyacyl-CoA dehydrogenase: This enzyme would oxidize the resulting hydroxyl group.
Thiolase: This enzyme would cleave the molecule to release acetyl-CoA and a shortened acyl-CoA.
For the degradation of the cyclohexene ring itself, a different set of enzymes would be required. In aerobic pathways, monooxygenases and dehydrogenases are key enzymes involved in the hydroxylation and subsequent aromatization of the ring. nih.govmicrobiologyresearch.org In anaerobic pathways, specific dehydrogenases are responsible for introducing double bonds into the ring structure. researchgate.netnih.gov For example, in the anaerobic degradation of cyclohexane carboxylic acid, a cyclohexanoyl-CoA dehydrogenase and a cyclohex-1-ene-1-carboxyl-CoA dehydrogenase have been identified. nih.gov It is plausible that enzymes with similar activities would be involved in the breakdown of the cyclohexene ring of this compound.
| Enzyme Class | Potential Role in Metabolism of this compound | Structural Feature Targeted |
| Acyl-CoA Synthetase (CoA Ligase) | Activation of the carboxylic acid | Carboxyl group |
| Acyl-CoA Dehydrogenase | First step of β-oxidation of the side chain | Propionic acid side chain |
| Monooxygenase | Aerobic ring hydroxylation | Cyclohexene ring |
| Dehydrogenase | Anaerobic ring desaturation, β-oxidation steps | Cyclohexene ring and Propionic acid side chain |
Emerging Research Directions and Future Outlook for 3 Cyclohexen 1 Yl Propionic Acid
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Synthesis
The synthesis of 3-(Cyclohexen-1-yl)propionic acid and its derivatives is poised for a revolutionary shift with the integration of Artificial Intelligence (AI) and Machine Learning (ML). These powerful computational tools are transforming chemical synthesis from a trial-and-error endeavor to a predictive and highly optimized science. researchgate.netnih.gov
Reaction Prediction: ML algorithms can be trained on vast datasets of known chemical reactions. nih.gov For the synthesis of this compound, AI can predict the most efficient synthetic routes, suggest optimal reagents, and identify potential side reactions before a single experiment is conducted in the lab. researchgate.net For instance, a data-driven synthesis planning program could analyze various starting materials and propose novel pathways that are more cost-effective or have a higher yield than traditional methods. researchgate.net
Optimization of Reaction Conditions: AI models excel at navigating the complex, multi-dimensional space of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice. By employing algorithms like Bayesian optimization, researchers can efficiently identify the ideal conditions to maximize the yield and purity of this compound, significantly reducing the time and resources spent on experimental optimization.
The table below illustrates a hypothetical application of AI in optimizing a key synthesis step for a derivative of this compound.
| Parameter | Traditional Approach (Range Explored) | AI-Optimized Approach (Predicted Optimum) | Predicted Yield (%) |
| Temperature (°C) | 25 - 100 | 78 | 95 |
| Catalyst Loading (mol%) | 0.5 - 5.0 | 1.2 | 95 |
| Reaction Time (h) | 2 - 24 | 6.5 | 95 |
Novel Catalytic Systems for Efficient and Selective Transformations of this compound
The development of novel catalytic systems is paramount for unlocking the synthetic versatility of this compound. The focus is on achieving high efficiency and selectivity, particularly in transforming the cyclohexene (B86901) ring and the carboxylic acid group.
Selective Hydrogenation: The cyclohexene moiety offers a handle for selective hydrogenation to produce 3-(cyclohexyl)propionic acid, a saturated analogue with different physical and chemical properties. Advanced catalytic systems based on nanoparticles of noble metals (e.g., Palladium, Platinum, Rhodium) supported on high-surface-area materials can offer high activity and selectivity under mild conditions.
Functionalization of the Double Bond: The carbon-carbon double bond in the cyclohexene ring is a prime site for a variety of chemical transformations. Modern catalytic methods can enable:
Epoxidation: Using catalysts like manganese or ruthenium complexes to introduce an epoxide ring, a versatile intermediate for further reactions.
Dihydroxylation: Employing osmium or ruthenium-based catalysts to form diols, which can be used in polyester synthesis.
Carbonylation: Palladium-catalyzed carbonylation reactions could introduce a carbonyl group, leading to the synthesis of complex dicarboxylic acids or esters. mdpi.com
A summary of potential catalytic transformations is presented below.
| Transformation | Catalyst Type | Potential Product |
| Selective Hydrogenation | Pd/C, PtO2 | 3-(Cyclohexyl)propionic acid |
| Epoxidation | Mn(salen) complex | 3-(1,2-Epoxycyclohexyl)propionic acid |
| Dihydroxylation | OsO4/NMO | 3-(1,2-Dihydroxycyclohexyl)propionic acid |
Sustainable Synthesis and Biocatalytic Approaches for Industrial Relevance
In line with the principles of green chemistry, future research will heavily focus on developing sustainable and industrially viable methods for producing this compound. mdpi.comjddhs.com This involves minimizing waste, reducing energy consumption, and utilizing renewable resources. jddhs.com
Biocatalysis: The use of enzymes, or "nature's catalysts," offers a green alternative to traditional chemical synthesis. astrazeneca.com Biocatalysis operates under mild conditions (room temperature and neutral pH), often in aqueous media, and displays remarkable selectivity, thereby reducing the formation of unwanted byproducts. astrazeneca.comrsc.org For instance, specific enzymes could be engineered to catalyze the key steps in the synthesis of this compound, potentially from bio-based precursors. Lipases could be employed for the enzymatic esterification or amidation of the carboxylic acid group, providing a sustainable route to various derivatives.
Green Solvents and Reagents: The shift away from hazardous organic solvents is a cornerstone of sustainable chemistry. jddhs.com Research into the use of water, supercritical CO2, or bio-derived solvents for the synthesis of this compound can significantly reduce the environmental footprint of its production. arkat-usa.org
| Green Chemistry Principle | Application to this compound Synthesis |
| Use of Renewable Feedstocks | Exploring biosynthetic pathways from glucose or other biomass sources. |
| Biocatalysis | Employing enzymes for selective and efficient reaction steps. astrazeneca.comrsc.org |
| Safer Solvents & Auxiliaries | Utilizing water or other green solvents to replace hazardous organic solvents. arkat-usa.org |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. jddhs.com |
Exploration of Unconventional Reactivity and Supramolecular Assembly Applications
Beyond its role as a synthetic intermediate, this compound possesses structural features that make it an interesting candidate for supramolecular chemistry and the exploration of unconventional reactivity.
Supramolecular Assembly: Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The carboxylic acid group of this compound can participate in hydrogen bonding to form dimers or more complex assemblies. By modifying the molecule, for example, by introducing aromatic rings or other functional groups, it could be designed to self-assemble into nanostructures like nanotubes, vesicles, or gels. These assemblies could find applications in areas such as drug delivery, sensing, and catalysis. nih.gov
Unconventional Reactivity: The proximity of the double bond and the carboxylic acid group may lead to interesting and unconventional reactivity. For example, under specific catalytic conditions, intramolecular reactions could be triggered, leading to the formation of bicyclic lactones. Exploring these less common reaction pathways could open doors to novel molecular architectures.
Role in Advancing Fundamental Concepts in Physical Organic Chemistry and Materials Science
The study of this compound and its reactions can contribute to a deeper understanding of fundamental chemical principles and the development of new materials.
Physical Organic Chemistry: The molecule can serve as a model system for studying various aspects of reaction mechanisms. For example, the stereoselectivity of additions to the cyclohexene double bond can provide insights into the steric and electronic factors that control chemical reactions. The kinetics of its reactions can be studied to understand transition state theory and the influence of solvent effects.
Materials Science: As a bifunctional molecule, this compound is a potential monomer for the synthesis of novel polymers.
The carboxylic acid can be used to create polyesters or polyamides with a cyclohexene group in the side chain.
The double bond can be polymerized through radical or ring-opening metathesis polymerization (ROMP).
The resulting polymers would have unique properties conferred by the cyclohexene ring, which could be further functionalized to tune the material's characteristics for applications ranging from advanced coatings to biomedical devices.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Cyclohexen-1-yl)propionic acid, and what key reaction parameters influence yield and purity?
- The compound is typically synthesized via cyclization or catalytic reduction of unsaturated precursors. For example, palladium on charcoal with hydrogen gas is effective for reducing double bonds in analogous compounds like 3-(3-methoxyphenyl)propionic acid . Key parameters include solvent choice (e.g., anhydrous THF), temperature control (40–60°C), and catalyst loading. Impurities often arise from incomplete cyclization, necessitating purification via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
- NMR : The cyclohexenyl proton resonances (δ 5.5–6.0 ppm) and carboxylic acid proton (δ 12–13 ppm) are diagnostic. HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves enantiomeric impurities. FT-IR confirms the carboxylic acid group (broad O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) . Mass spectrometry (ESI-MS) provides molecular ion confirmation (m/z ≈ 154.1) .
Q. What known pharmacological activities have been reported for this compound, and what experimental models were used to assess these effects?
- Anti-thrombotic activity has been observed in in vitro platelet aggregation assays using human plasma. Studies utilized ADP or collagen as agonists, with IC₅₀ values reported in the micromolar range . However, reproducibility across models (e.g., murine vs. human) requires further validation.
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in cyclization steps, and what catalytic systems show promise?
- Low yields in cyclization often stem from steric hindrance or competing side reactions. Transition-metal catalysts (e.g., Ru or Rh complexes) improve regioselectivity in analogous systems . Solvent-free conditions or microwave-assisted synthesis may enhance reaction efficiency. Post-synthetic purification via preparative HPLC or fractional distillation improves purity (>98%) .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound across different studies?
- Discrepancies may arise from variations in assay conditions (e.g., serum concentration, pH). Researchers should:
- Perform dose-response curves in standardized models (e.g., human platelet-rich plasma).
- Validate findings using orthogonal assays (e.g., thromboelastography).
- Compare metabolite profiles via LC-MS to rule out degradation artifacts .
Q. In crystallographic studies of this compound derivatives, what challenges arise in structure refinement, and how can SHELXL parameters be adjusted to improve accuracy?
- The compound’s flexibility (cyclohexenyl ring puckering) complicates electron density mapping. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
